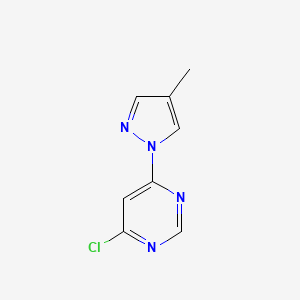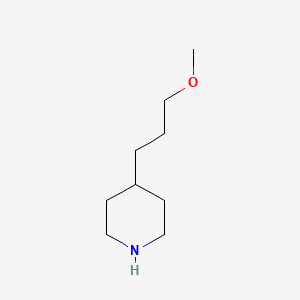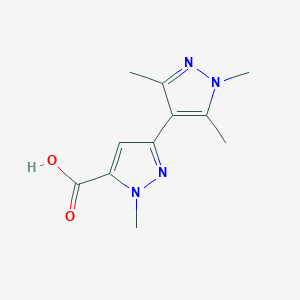
1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
Vue d'ensemble
Description
“1,1’,3’,5’-tetramethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1170910-12-9 . It has a molecular weight of 234.26 . The compound is solid at room temperature .
Synthesis Analysis
The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid (H3PTCA) isolated as the acid sodium salt Na(H2O)2H2PTCA .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N4O2/c1-6-10(7(2)14(3)12-6)8-5-9(11(16)17)15(4)13-8/h5H,1-4H3,(H,16,17) .Chemical Reactions Analysis
The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid (H3PTCA) isolated as the acid sodium salt Na(H2O)2H2PTCA .Physical And Chemical Properties Analysis
This compound is solid at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
Bipyrazole derivatives, including those related to 1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid, have been researched for their effectiveness as corrosion inhibitors. For instance, certain bipyrazole derivatives have shown promising results in protecting C38 steel from corrosion in acidic environments. These studies utilized techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the performance of bipyrazole derivatives as corrosion inhibitors. The findings indicate that these compounds can significantly enhance inhibition efficiency and reduce corrosion rates by increasing the concentration of the inhibitor. The adsorption of these bipyrazole derivatives onto the metal surface follows the Langmuir adsorption isotherm, and the thermodynamic parameters associated with this process have been thoroughly analyzed (Zarrok et al., 2012).
Antifungal Activities
Novel organotin (IV) bipyrazole-dicarboxylate macrocyclic complexes based on bipyrazoledicarboxylic acid derivatives have been synthesized and characterized. These complexes, identified as C1 and C2, were tested for their antifungal activities against the pathogenic strain Fusarium oxysporum f. sp. albedinis. The results demonstrated that these metal-cyclic compounds exhibit significant fungicidal power, potentially even greater than their corresponding ligands. This suggests the potential application of bipyrazole-based compounds in developing new antifungal agents (Dahmani et al., 2021).
Supramolecular Chemistry and Framework Flexibility
Research into the supramolecular isomerism and framework flexibility of metal bipyrazolates has uncovered significant insights. Template-controlled reactions involving bipyrazole and metals like Ag and Cu have led to the creation of binary metal bipyrazolates with distinct supramolecular isomers. These compounds exhibit exceptional chemical and thermal stability, with their framework flexibility demonstrated through adsorption measurements. The unique structure of these bipyrazolates, featuring guest-accessible coordinatively unsaturated metal clusters, facilitates the accommodation of unsaturated hydrocarbons via weak metal...π interactions. This property opens up possibilities for applications in gas storage, separation technologies, and catalysis (Zhang & Kitagawa, 2008).
Propriétés
IUPAC Name |
2-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-6-10(7(2)14(3)12-6)8-5-9(11(16)17)15(4)13-8/h5H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDWPYRTWAUSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NN(C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



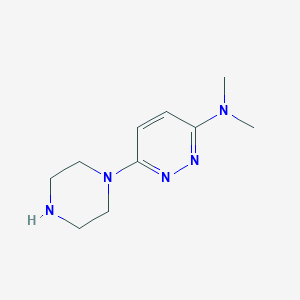


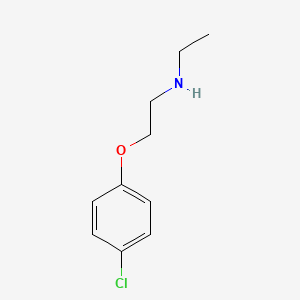
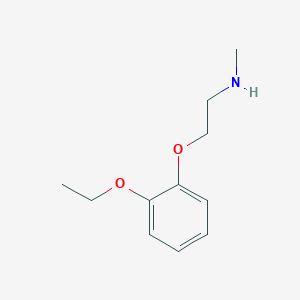
![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)
![(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid](/img/structure/B1416189.png)
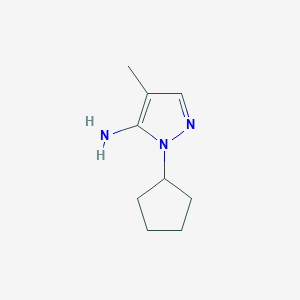
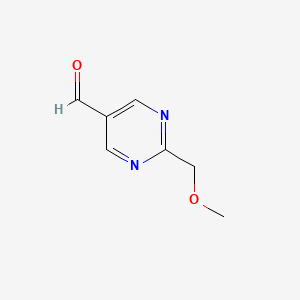
![(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile](/img/structure/B1416193.png)
